4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine - 33386-20-8

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine

Catalog Number: EVT-349658
CAS Number: 33386-20-8
Molecular Formula: C12H21N5
Molecular Weight: 235.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Dopamine D4 receptor antagonists: This activity is exemplified by compounds like S 18126, which displayed high affinity for D4 receptors and showed weak effects in models of antipsychotic activity. []
  • 5-HT1A receptor agonists and 5-HT3 receptor antagonists: Compound TZB-30878 exhibited this dual activity and demonstrated efficacy in an irritable bowel syndrome (IBS) model. [, ]
  • Dipeptidyl peptidase IV (DPP-IV) inhibitors: PF-00734200, a derivative of this compound, acts as a DPP-IV inhibitor and has been investigated for treating type 2 diabetes. [, ]
Physical and Chemical Properties Analysis
  • Solubility: The presence of the basic nitrogen atoms in the pyrimidine and piperazine rings suggests a potential for salt formation with acids, enhancing its solubility in aqueous media. [, , ]
Applications
  • Central Nervous System Disorders: This compound has served as a scaffold for developing ligands targeting dopamine D4 receptors [], 5-HT1A receptors [, , ], and GlyT1 transporters [], indicating its potential for treating conditions like schizophrenia, Parkinson's disease, and IBS.
  • Metabolic Disorders: Derivatives like PF-00734200 have been explored for their DPP-IV inhibitory activity, suggesting potential applications in managing type 2 diabetes. [, ]
  • Cancer: The compound has been incorporated into molecules targeting Aurora kinases [], cyclin-dependent kinases (CDKs) [, ], and poly(ADP-ribose) polymerase (PARP) [], highlighting its potential in developing anticancer agents.
  • Infectious Diseases: Researchers have explored derivatives of this compound for their antimicrobial activity, particularly against Mycobacterium tuberculosis and other potentially pathogenic strains. []

3,3-Difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)

Compound Description: PF-00734200 is a dipeptidyl peptidase IV (DPP-IV) inhibitor investigated for treating type 2 diabetes. It progressed to phase 3 clinical trials. The compound exhibited rapid absorption in rats, dogs, and humans. Its primary metabolic pathway involves hydroxylation at the pyrimidine ring's 5' position, catalyzed by CYP2D6 and CYP3A4 enzymes. [, , ]

4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)

Compound Description: FPMINT acts as a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT2, demonstrating selectivity over ENT1. This compound is identified as an irreversible and non-competitive inhibitor, suggesting a unique binding site compared to other conventional ENT inhibitors. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 displays dual action as a 5-HT1A receptor agonist and a 5-HT3 receptor antagonist. This pharmacological profile makes it a potential therapeutic agent for diarrhea-predominant irritable bowel syndrome (IBS). Studies show that TZB-30878 effectively normalizes stress-induced defecation in an IBS-like rat model. [, , ]

Properties

CAS Number

33386-20-8

Product Name

4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine

IUPAC Name

4-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-amine

Molecular Formula

C12H21N5

Molecular Weight

235.33 g/mol

InChI

InChI=1S/C12H21N5/c13-4-1-2-7-16-8-10-17(11-9-16)12-14-5-3-6-15-12/h3,5-6H,1-2,4,7-11,13H2

InChI Key

YDQAUSHJSHIVAD-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCCN)C2=NC=CC=N2

Canonical SMILES

C1CN(CCN1CCCCN)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.